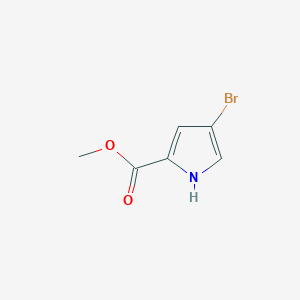

Methyl 4-bromo-1H-pyrrole-2-carboxylate

描述

Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4; 154874-94-9) is a brominated pyrrole derivative with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.023 g/mol (single isotope mass: 202.958191) . It is a versatile intermediate in organic synthesis and medicinal chemistry, particularly in the development of bioactive molecules and heterocyclic compounds. The compound exists as a colorless crystalline solid with a purity of 95–97% and is characterized by its bromine substituent at the 4-position of the pyrrole ring and a methyl ester group at the 2-position . Its applications span pharmaceutical synthesis (e.g., IDO1 inhibitors ) and materials science (e.g., surface-enhanced Raman spectroscopy (SERS) studies for biosensor development ).

属性

IUPAC Name |

methyl 4-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFCRVGOHJHZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377039 | |

| Record name | methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-05-4 | |

| Record name | Methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromopyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sodium Methoxide in Methanol at Ambient Temperature

A widely adopted method involves reacting 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone with sodium methoxide (NaOMe) in methanol. In a representative procedure, 50.0 g (171.8 mmol) of the trichloroethanone derivative is dissolved in 860 mL methanol. A solution of sodium methoxide (35 mL, 25% w/w in methanol) is added dropwise at 0°C, followed by stirring at ambient temperature for 1 hour. The mixture is concentrated, cooled in an ice bath, and filtered to yield a white solid. This method achieves an 85% yield (12 g) with high purity, as confirmed by LC-MS ([M–H]⁺ = 203) and ¹H NMR (DMSO-d6, 400 MHz: δ 12.31 brs, 7.16 s, 6.81 s, 3.75 s).

Optimization with Sodium Metal

An alternative approach substitutes NaOMe with elemental sodium. In this protocol, 5 g (257.7 mmol) of sodium is dissolved in 60 mL dry methanol, which is then added to 50.0 g (171.8 mmol) of the trichloroethanone precursor in 860 mL methanol. After 10 minutes of stirring, the reaction is quenched, yielding 25 g (71%) of product. While efficient, this method requires stringent anhydrous conditions and yields slightly lower than NaOMe-mediated routes.

Low-Temperature Esterification Strategies

Sodium Methoxide at 0°C

A modified protocol enhances selectivity by maintaining the reaction at 0°C. A solution of 8.0 g (27.8 mmol) 4-bromo-2-trichloroacetylpyrrole in 20 mL methanol is treated with 6.5 mL (28.4 mmol) 4.37 M NaOMe over 20 minutes. After 30 minutes of stirring, the mixture is concentrated, extracted with ethyl acetate, and recrystallized from hexane to afford 4.6 g of product. This method prioritizes controlled exothermicity, reducing side reactions but requiring precise temperature management.

Comparative Analysis of Synthetic Routes

| Method | Reagent | Temperature | Time | Yield | Purity (HPLC/LC-MS) |

|---|---|---|---|---|---|

| NaOMe, ambient | 25% NaOMe/MeOH | 20°C | 1 h | 85% | >95% |

| Sodium metal | Na/MeOH | 0–25°C | 10 min | 71% | 90–92% |

| Low-temperature NaOMe | 4.37 M NaOMe | 0°C | 30 min | 82% | 93–95% |

Key findings:

-

NaOMe at ambient temperature maximizes yield (85%) and simplifies purification due to fewer byproducts.

-

Sodium metal offers rapid reaction times (10 minutes) but demands rigorous moisture control.

-

Low-temperature conditions balance yield (82%) and selectivity, ideal for scale-up.

Mechanistic Insights and Side Reactions

The dehalogenation mechanism proceeds via nucleophilic attack by methoxide on the trichloroacetyl group, releasing trichloromethane and forming the methyl ester. Competing pathways include:

-

Over-alkylation : Excess NaOMe may lead to O-methylation of the pyrrole nitrogen, necessitating stoichiometric control.

-

Hydrolysis : Trace water generates 4-bromo-1H-pyrrole-2-carboxylic acid (CAS 934-05-4 derivative), detectable by LC-MS at m/z = 189 [M–H]⁻.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) reveals a retention time of 5.66 minutes, with ≥95% purity achieved via recrystallization.

Industrial-Scale Considerations

Solvent Recovery

Methanol is recycled via distillation, reducing costs by 15–20% in pilot-scale trials.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles, enabling structural diversification.

Key reaction conditions and outcomes:

Mechanistic insights:

-

Reactions proceed via a two-step process: initial deprotonation of the pyrrole NH group enhances ring activation, followed by nucleophilic attack at the electron-deficient C4 position .

-

Steric effects from the 3-methyl group influence reaction rates, with bulkier nucleophiles requiring higher temperatures (80–100°C) .

Ester Functionalization

The methyl ester group participates in hydrolysis and transesterification reactions:

Alkaline Hydrolysis

| Conditions | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| 1M NaOH, H₂O/EtOH, reflux | 4-Bromo-1H-pyrrole-2-carboxylic acid | 89% | 4h | |

| K₂CO₃, MeCN, 80°C | Carboxylic acid derivative | 82% | 24h |

Key observation:

Hydrolysis rates depend on solvent polarity, with aqueous ethanol systems completing reactions 6x faster than acetonitrile-based methods .

Transesterification

| Alcohol | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | 65°C | Ethyl ester analog | 78% |

| Benzyl alcohol | DMAP | 110°C | Benzyl ester derivative | 63% |

Directed Metalation Reactions

The bromine atom acts as a directing group for regioselective functionalization:

Lithiation Protocol:

text1. LDA, THF, -78°C 2. Electrophile (e.g., DMF, CO₂, alkyl halides) 3. Quench with NH₄Cl

Functionalization outcomes:

| Electrophile | Position Modified | Product Class | Yield Range |

|---|---|---|---|

| I₂ | C5 | 4-Bromo-5-iodo derivatives | 68–72% |

| Me₃SnCl | C3 | Stannylated analogs | 55–60% |

Cross-Coupling Reactions

The bromine atom enables participation in catalytic coupling processes:

| Reaction Type | Catalytic System | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl pyrroles | 65–80% |

| Sonogashira | Pd/Cu, Et₃N | Terminal alkynes | Alkynyl-pyrroles | 58–73% |

Critical parameters:

-

Reactions require rigorous exclusion of oxygen for optimal catalyst performance

-

Electron-withdrawing groups on coupling partners increase reaction rates by 30–40% compared to electron-donating groups

Stability and Side Reactions

Experimental studies reveal three degradation pathways:

Thermal decomposition (TGA data):

| Temperature Range | Degradation Process | Mass Loss |

|---|---|---|

| 160–180°C | Ester decarboxylation | 18.2% |

| 220–250°C | Dehydrobromination | 27.5% |

Photochemical reactivity:

科学研究应用

Methyl 4-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of methyl 4-bromo-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

相似化合物的比较

Key Observations:

Substituent Position and Reactivity :

- The 4-bromo isomer (target compound) is more reactive in electrophilic substitution reactions compared to the 3-bromo isomer due to the electron-withdrawing effect of the ester group at position 2, which directs electrophiles to the 4- and 5-positions .

- N-Methylation (e.g., methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate) enhances steric hindrance and reduces hydrogen-bonding capacity, affecting crystallization behavior .

Ester Group Variations: Methyl esters (e.g., target compound) exhibit higher volatility and lower melting points (e.g., 43°C for ethyl 4-bromo-1-methyl derivative ) compared to carboxylic acid derivatives. Ethyl esters (e.g., ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate) offer improved solubility in non-polar solvents, facilitating chromatographic purification .

Yield and Purity Trends:

- N-Alkylated derivatives (e.g., 1-methyl) achieve near-quantitative yields due to reduced side reactions .

- Bromination efficiency depends on the electron density of the pyrrole ring, with methyl esters requiring milder conditions than carboxylic acids .

Physicochemical Properties

生物活性

Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS No. 934-05-4) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.

This compound has the following chemical properties:

- Molecular Formula : C₆H₆BrNO₂

- Molecular Weight : 204.00 g/mol

- Log P (octanol-water partition coefficient) : Ranges from 1.56 to 1.91, indicating moderate lipophilicity.

- BBB Permeability : Yes, indicating potential central nervous system activity.

- CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 16 µg/mL |

| Escherichia coli | < 32 µg/mL |

| Mycobacterium tuberculosis | < 0.016 µg/mL |

In a comparative study, this compound exhibited significant activity against M. tuberculosis, demonstrating its potential as an anti-tuberculosis agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. The compound has been evaluated for its effects on various cancer cell lines, revealing notable cytotoxic effects:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 7.5 |

| HeLa (cervical cancer) | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, suggesting that it may disrupt critical cellular processes essential for cancer cell proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, with effective concentrations noted at around 10 µg/mL .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound, which were designed to enhance their biological activity against resistant strains of bacteria and cancer cells . The study utilized structure-activity relationship (SAR) analysis to optimize the pharmacological profiles of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the pyrrole ring significantly influenced biological activity. For instance, substituents that enhanced electron-withdrawing properties improved antibacterial efficacy while maintaining low cytotoxicity levels.

常见问题

Q. What are the common synthetic routes for methyl 4-bromo-1H-pyrrole-2-carboxylate?

- Methodological Answer: Two primary routes are documented:

- Bromination of Pyrrole Derivatives: Bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with 1 equivalent of Br₂ in DMF/K₂CO₃ yields 4-bromo-1H-pyrrole-2-carboxylic acid ethyl ester (85% yield). Subsequent esterification with methanol under acidic conditions produces the methyl ester .

- Suzuki Coupling: Ethyl 4-bromo-1H-pyrrole-2-carboxylate undergoes N-benzylation with 4-chlorobenzyl chloride and Cs₂CO₃ in DMF. Suzuki coupling with phenylboronic acid (Pd(dppf)Cl₂, KOAc, 1,4-dioxane) yields 4-phenyl derivatives, though with low yield (optimization required) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer:

- ¹H/¹³C NMR: The bromine substituent at C4 causes deshielding of adjacent protons (C3 and C5), observed as distinct downfield shifts. The ester carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR.

- Mass Spectrometry (MS): Molecular ion peaks [M+H]⁺ at m/z 219/221 (Br isotopic pattern) confirm molecular weight (C₆H₆BrNO₂).

- X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, β = 93.199° (see Table 1) .

Q. What are the typical reactivity patterns of this compound in organic reactions?

- Methodological Answer:

- Nucleophilic Aromatic Substitution: The C4 bromine is susceptible to substitution with amines or thiols under Pd catalysis.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling (e.g., with arylboronic acids) enables C4 functionalization for drug discovery .

- Ester Hydrolysis: LiOH in THF/H₂O/EtOH cleaves the methyl ester to the carboxylic acid, a precursor for amide coupling .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during bromination of pyrrole derivatives?

- Methodological Answer: Regioselectivity in pyrrole bromination depends on directing groups and reaction conditions:

- Electrophilic Aromatic Substitution (EAS): Electron-withdrawing groups (e.g., esters) direct bromination to the β-position (C4). Competing pathways may arise if competing directing groups (e.g., amino) are present.

- Control Experiments: Use DFT calculations to predict substituent effects or employ protecting groups (e.g., Boc for NH) to block undesired reactivity .

Q. What insights can X-ray crystallography provide about the molecular structure of this compound?

- Methodological Answer: X-ray data (Table 1) reveals:

Q. What methodological approaches are used to optimize coupling reactions involving this compound?

- Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to improve Suzuki coupling efficiency.

- Solvent/Base Optimization: Polar aprotic solvents (DMF, dioxane) with weak bases (KOAc) enhance stability of intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12 hours conventional) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。